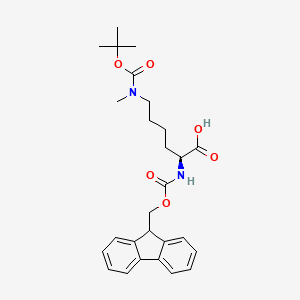

Fmoc-lys(ME,boc)-OH

概要

説明

Fmoc-lys(ME,boc)-OH, also known as Nα-Fmoc-Nε-(Boc, methyl)-lysine, is a modified amino acid derivative. It is widely used in peptide synthesis due to its unique protective groups, which facilitate the stepwise construction of peptides on solid-phase supports. The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus, while the tert-butyloxycarbonyl (Boc) group and methyl group protect the side chain of lysine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Nα-Fmoc-Nε-(Boc, methyl)-lysine involves several steps:

Reductive Benzylation and Reductive Methylation: Lysine undergoes reductive benzylation followed by reductive methylation in a one-pot reaction.

Debenzylation and Boc Protection: The benzyl group is removed through catalytic hydrogenolysis, and the resulting compound is protected with a Boc group in another one-pot reaction.

Industrial Production Methods

Industrial production of Nα-Fmoc-Nε-(Boc, methyl)-lysine typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification ensures high yield and purity .

化学反応の分析

Types of Reactions

Nα-Fmoc-Nε-(Boc, methyl)-lysine undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group is removed using secondary amines like piperidine, while the Boc group is removed using trifluoroacetic acid (TFA).

Coupling Reactions: The compound is used in peptide bond formation through nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.

Major Products

The major products formed from these reactions are peptides with specific sequences, where Nα-Fmoc-Nε-(Boc, methyl)-lysine is incorporated as a building block .

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-lys(ME,boc)-OH serves as a crucial building block in SPPS, allowing for the creation of intricate peptide sequences. The Fmoc group protects the amino functionality during synthesis, while the Boc group safeguards the side-chain amino group, preventing unwanted reactions. This structural configuration enhances the efficiency of peptide synthesis by facilitating controlled coupling reactions.

Case Study: Histone Tail Peptides

A significant application of this compound is in synthesizing histone tail peptides, which are vital for epigenetic research. The incorporation of methylated lysines into these peptides provides insights into gene regulation mechanisms. A study demonstrated that peptides synthesized using this compound exhibited high yields (up to 90%) and resistance to enzymatic degradation, making them suitable for biological assays .

Drug Development

Peptide-Based Pharmaceuticals

The compound plays a critical role in developing peptide-based drugs targeting specific biological pathways. By modifying lysine residues with methyl groups, researchers can enhance the therapeutic efficacy of peptides while minimizing side effects. This approach is particularly beneficial in creating drugs that mimic natural signaling molecules in the body.

Example Application

In drug discovery processes, this compound has been utilized to synthesize peptide inhibitors for matrix metalloproteinases (MMPs), which are implicated in various diseases including cancer. The incorporation of this compound into peptide sequences has facilitated the development of selective inhibitors with improved pharmacokinetic properties .

Bioconjugation

Targeted Drug Delivery Systems

this compound is instrumental in bioconjugation processes, which involve attaching peptides to biomolecules such as antibodies or nanoparticles. This technique is essential for creating targeted drug delivery systems that enhance the specificity and efficacy of therapeutic agents.

Research Insights

Studies have shown that bioconjugates formed with this compound can effectively deliver drugs to specific cell types, improving treatment outcomes in targeted therapies .

Research in Protein Engineering

Modifying Protein Structures

Researchers utilize this compound to modify proteins for studying structure-function relationships. By incorporating methylated lysines into proteins, scientists can investigate how these modifications affect protein interactions and stability.

Dynamic Combinatorial Chemistry Studies

Recent research employing dynamic combinatorial chemistry has highlighted the ability of receptors designed with this compound to selectively bind to methylated lysines. This work provides insights into optimizing binding affinities and selectivity, crucial for developing new therapeutic agents .

Summary Table: Applications of this compound

作用機序

The mechanism of action of Nα-Fmoc-Nε-(Boc, methyl)-lysine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the N-terminus during peptide chain elongation, while the Boc and methyl groups protect the lysine side chain. These protective groups are selectively removed at different stages of synthesis to allow for the formation of peptide bonds .

類似化合物との比較

Similar Compounds

Nα-Fmoc-Nε-(Boc)-lysine: Similar to Nα-Fmoc-Nε-(Boc, methyl)-lysine but lacks the methyl group.

Nα-Fmoc-Nε-(Boc, ethyl)-lysine: Another derivative with an ethyl group instead of a methyl group.

Uniqueness

Nα-Fmoc-Nε-(Boc, methyl)-lysine is unique due to its specific protective groups, which provide greater control over peptide synthesis. The presence of both Boc and methyl groups offers additional stability and versatility in synthetic applications .

生物活性

Fmoc-lys(ME,boc)-OH, also known as Fmoc-N-methyl-Lys(Boc)-OH, is a modified amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amino group of lysine, with an additional methyl group on the nitrogen of the lysine side chain. Its unique structure allows for specific biological interactions, making it valuable in various scientific applications.

The molecular formula of this compound is with a molecular weight of 468.53 g/mol. The presence of both Fmoc and Boc groups provides stability during synthesis while allowing for selective deprotection under acidic conditions.

Research indicates that this compound can modulate various biological processes, particularly through its incorporation into peptides that affect cellular signaling pathways and gene expression. The methylation of the lysine side chain alters its interaction with other biomolecules, influencing:

- Histone Methylation : Peptides containing this modified lysine can impact chromatin structure, thereby regulating gene expression.

- Cellular Signaling : Modified peptides can interact with receptors and enzymes, potentially altering metabolic processes within cells.

Applications in Research

This compound is widely utilized in peptide synthesis for creating site-specific modifications that can enhance the therapeutic potential of peptides. Its applications include:

- Cancer Research : Used as a linker in constructing dimeric forms of therapeutic agents.

- Drug Development : Helps in designing peptides that can selectively target specific biological pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Standard lysine without methyl modification | Commonly used in peptide synthesis |

| Fmoc-N-Et-Lys(Boc)-OH | Ethyl substitution instead of methyl | Alters hydrophobic interactions |

| Fmoc-N-Me-Leu-OH | Leucine instead of lysine | Different amino acid leading to distinct properties |

| Fmoc-D-Lys(Boc)-OH | D-enantiomer of lysine | Provides stereochemical variation |

This table highlights how the methyl modification on lysine in this compound allows for targeted biological effects not observed in standard lysine derivatives.

Study 1: Histone Interaction

In a study examining histone modifications, peptides synthesized using this compound were shown to enhance histone methylation at specific residues, leading to altered gene expression profiles in cancer cell lines. This underscores the compound's potential in epigenetic regulation.

Study 2: Cellular Signaling Pathways

Another research effort focused on the impact of peptides containing this compound on insulin signaling pathways. The modified peptides demonstrated improved binding affinity to insulin receptors compared to unmodified counterparts, suggesting enhanced efficacy in metabolic regulation.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMSFOFHTAYQLS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657020 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-methyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951695-85-5 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-methyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 951695-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。